- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

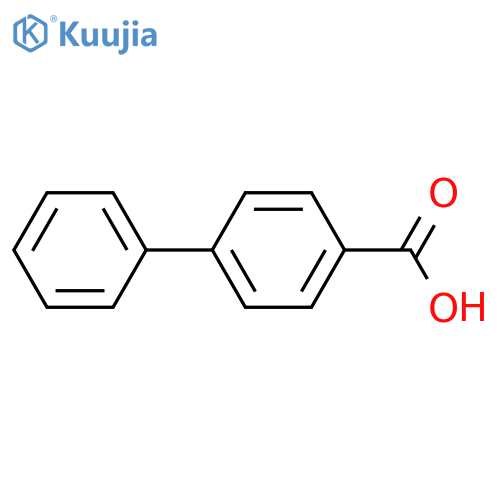

Cas no 92-92-2 (4-Biphenylcarboxylic acid)

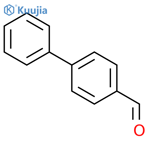

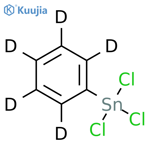

4-Biphenylcarboxylic acid structure

Nom du produit:4-Biphenylcarboxylic acid

Numéro CAS:92-92-2

Le MF:C13H10O2

Mégawatts:198.217303752899

MDL:MFCD00002553

CID:34675

PubChem ID:66724

4-Biphenylcarboxylic acid Propriétés chimiques et physiques

Nom et identifiant

-

- [1,1'-Biphenyl]-4-carboxylic acid

- 4-Phenylbenzoic acid

- Biphenyl-4-carboxylic acid

- 4-Biphenylcarboxylic acid

- 4-Biphenylcarboxylic

- 4-Carboxybiphenyl

- 4-CARBOXYDIPHENYL

- 4-Phenylbenzic acid

- 4-United acid

- PHENYLBENZOICACID

- P-PHENYLBENZOIC ACID

- RARECHEM AL BO 0062

- Para phenyl benzoic acid

- 4-Diphenylcarboxylic acid

- Diphenyl-4-carboxylic acid

- (1,1'-Biphenyl)-4-carboxylic acid

- 4-Carboxy-(1,1'-biphenyl)

- 36J7VPO67K

- NNJMFJSKMRYHSR-UHFFFAOYSA-N

- 4-biphenyl carboxylic acid

- 4-Biphenylcarboxylic acid (7CI, 8CI)

- Benzoic acid, p-phenyl- (3CI)

- 4-Biphenylylcarboxylic acid

- 4-Carboxy-1,1′-biphenyl

- NSC 23040

- p-Biphenylcarboxylic acid

- BBL011579

- AKOS000119566

- EN300-20144

- Z7Z

- AE-641/00160032

- NSC-23040

- EINECS 202-203-1

- Biphenylcarboxylic acid-(4)

- CBDivE_013344

- 1,1'-biphenyl-4-carboxylic acid

- F2191-0106

- 4-09-00-02479 (Beilstein Handbook Reference)

- Benzoic acid, p-phenyl-

- 4-phenyl benzoic acid

- HMS1577C04

- STK290994

- NCGC00334267-01

- P0961

- 4-Carboxy-1,1'-biphenyl)

- AS-2102

- AR3938

- BRN 0973519

- DTXCID3048782

- MFCD00002553

- Biphenyl-4-carboxylic acid, 95%

- NS00039506

- SY003371

- benzoic acid, 4-phenyl-

- BDBM50060971

- UNII-36J7VPO67K

- B-2800

- Q27894061

- [1,1'-biphenyl]-4carboxylic acid

- AC-2930

- Z104477046

- AB01141504-04

- NSC23040

- 92-92-2

- CHEMBL107057

- DTXSID1059074

- 4-Carboxy-1,1'-biphenyl

- CS-D1119

- SCHEMBL38562

-

- MDL: MFCD00002553

- Piscine à noyau: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)

- La clé Inchi: NNJMFJSKMRYHSR-UHFFFAOYSA-N

- Sourire: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O

- BRN: 0973519

Propriétés calculées

- Qualité précise: 198.06808g/mol

- Charge de surface: 0

- XLogP3: 3.5

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Nombre de liaisons rotatives: 2

- Masse isotopique unique: 198.06808g/mol

- Masse isotopique unique: 198.06808g/mol

- Surface topologique des pôles: 37.3Ų

- Comptage des atomes lourds: 15

- Complexité: 211

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

- Nombre d'tautomères: Rien du tout

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Powder

- Dense: 1.1184 (rough estimate)

- Point de fusion: 225.0 to 229.0 deg-C

- Point d'ébullition: 372.6℃ at 760 mmHg

- Point d'éclair: 170

- Indice de réfraction: 1.5954 (estimate)

- Solubilité: 0.03g/l

- Coefficient de répartition de l'eau: Insoluble in water.

- Le PSA: 37.30000

- Le LogP: 3.05180

- Solubilité: Facilement soluble dans l'éthanol, l'éther et le benzène, légèrement soluble dans l'eau chaude, insoluble dans l'eau froide.

4-Biphenylcarboxylic acid Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:1

- Code de catégorie de danger: R36/37/38

- Instructions de sécurité: S37/39-S26

- RTECS:DV1925100

-

Identification des marchandises dangereuses:

- Conditions de stockage:Store at room temperature

- Terminologie du risque:R36/37/38

- TSCA:Yes

4-Biphenylcarboxylic acid Données douanières

- Code HS:29163900

- Données douanières:

Code douanier chinois:

2916399090Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

4-Biphenylcarboxylic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20144-25.0g |

4-phenylbenzoic acid |

92-92-2 | 95.0% | 25.0g |

$38.0 | 2025-02-20 | |

| Key Organics Ltd | AS-2102-10MG |

Biphenyl-4-carboxylic acid |

92-92-2 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046887-100g |

[1,1'-Biphenyl]-4-carboxylic acid |

92-92-2 | 98% | 100g |

¥120.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D605164-1kg |

4-Biphenylcarboxylic acid |

92-92-2 | 97% | 1kg |

$360 | 2024-06-05 | |

| TRC | B592020-5g |

4-Biphenylcarboxylic Acid |

92-92-2 | 5g |

$ 65.00 | 2023-09-08 | ||

| TRC | B592020-50000mg |

4-Biphenylcarboxylic Acid |

92-92-2 | 50g |

$ 98.00 | 2023-04-18 | ||

| Enamine | EN300-20144-0.05g |

4-phenylbenzoic acid |

92-92-2 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| AK Scientific | AMTDA071-100g |

Biphenyl-4-carboxylic acid |

92-92-2 | 97% | 100g |

$40 | 2025-02-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254971-25g |

Biphenyl-4-carboxylic acid, |

92-92-2 | 25g |

¥308.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-5g |

4-Biphenylcarboxylic acid |

92-92-2 | 99% | 5g |

¥39.90 | 2023-09-04 |

4-Biphenylcarboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide , Water ; rt

1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt

Référence

- Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides, RSC Advances, 2015, 5(26), 20081-20089

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol , Water ; 2 h, 75 °C

Référence

- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium , Silica Solvents: Water ; 1 h, 110 °C

Référence

- Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction, Journal of Cluster Science, 2015, 26(5), 1873-1888

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ; 1.5 h, 120 °C

Référence

- Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water, Catalysis Communications, 2012, 22, 83-88

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ; 3 h, 60 °C

Référence

- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water, Chemistry - A European Journal, 2014, 20(11), 3050-3060

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Palladium , L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ; 24 h, rt

1.2 rt

1.2 rt

Référence

- Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts, Nanoscale, 2011, 3(5), 2194-2201

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Manganese carbonate , Zinc oxide (ZnO) , Graphene (oxide, reduced) Solvents: Toluene ; 11 min, 100 °C

Référence

- Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols, Catalysts, 2017, 7(12),

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.2 Reagents: Sodium bisulfate ; pH 1, rt

1.2 Reagents: Sodium bisulfate ; pH 1, rt

Référence

- Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 1 h, 60 °C

Référence

- Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction, Journal of Organometallic Chemistry, 2019, 904,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide , Water ; 24 h, 100 - 110 °C

Référence

- Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context, Journal of Hazardous Materials, 2014, 269, 9-17

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 4 h, 100 °C

Référence

- Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots, Dalton Transactions, 2013, 42(48), 16939-16948

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile , Water ; 1 - 2 h, 60 °C

Référence

- A mild robust generic protocol for the Suzuki reaction using an air stable catalyst, Tetrahedron, 2012, 68(30), 6010-6017

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 24 h, 27 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 6 h, rt → 60 °C

Référence

- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water, Green Chemistry, 2014, 16(5), 2587-2596

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Trisodium phosphate Catalysts: Palladium , Diaion HP 20 Solvents: Water ; 6 h, rt

Référence

- Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent, ChemCatChem, 2012, 4(4), 546-558

Synthetic Routes 17

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 42 s, 4 atm, rt

1.2 Reagents: Ammonium hydroxide ; rt

1.3 Reagents: Formic acid Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium hydroxide ; rt

1.3 Reagents: Formic acid Solvents: Tetrahydrofuran

Référence

- The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor, Angewandte Chemie, 2011, 50(5), 1190-1193

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, ACS Catalysis, 2011, 1(2), 89-98

Synthetic Routes 19

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene , Water ; 24 h, 90 °C

Référence

- Polymer-supported palladium catalysts for Suzuki and Heck reactions, Solid-Phase Organic Syntheses, 2012, 2, 69-78

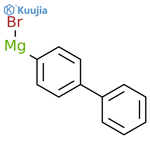

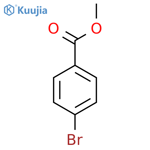

4-Biphenylcarboxylic acid Raw materials

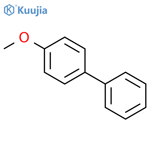

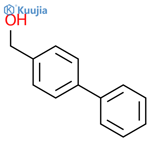

- 4-Biphenylmethanol

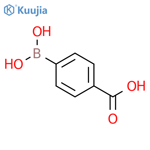

- 4-Bromobenzoic Acid Methyl Ester

- 4-Bromobenzoic acid

- 4-(dihydroxyboranyl)benzoic acid

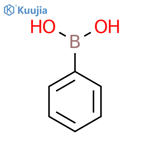

- Phenylboronic acid

- Magnesium,[1,1'-biphenyl]-4-ylbromo-

- [1,1'-biphenyl]-4-carbaldehyde

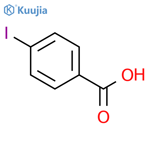

- 4-Iodobenzoic acid

- Phenyltin trichloride

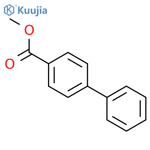

- Methyl 4-biphenylcarboxylate

4-Biphenylcarboxylic acid Preparation Products

4-Biphenylcarboxylic acid Fournisseurs

Amadis Chemical Company Limited

Membre gold

(CAS:92-92-2)4-Biphenylcarboxylic acid

Numéro de commande:A844391

État des stocks:in Stock/in Stock

Quantité:500g/1kg

Pureté:99%/99%

Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:02

Prix ($):156.0/270.0

4-Biphenylcarboxylic acid Littérature connexe

-

Suman Mallick,Mrinal Kanti Ghosh,Suman Mandal,Vinayak Rane,Ramakant Kadam,Annesha Chatterjee,Arindam Bhattacharyya,Swarup Chattopadhyay Dalton Trans. 2017 46 5670

-

Brian G. Alberding,Malcolm H. Chisholm,Christopher B. Durr,Judith C. Gallucci,Yagnaseni Ghosh,Thomas F. Spilker Dalton Trans. 2014 43 11397

-

Ji-Han Huang,Guang-Feng Hou,Dong-Sheng Ma,Ying-Hui Yu,Wen-Hong Jiang,Qi Huang,Jin-Sheng Gao RSC Adv. 2017 7 18650

-

Jiewei Liu,Lianfen Chen,Hao Cui,Jianyong Zhang,Li Zhang,Cheng-Yong Su Chem. Soc. Rev. 2014 43 6011

-

Katalin Fodor-Csorba,Anikó Vajda,Antal Jákli,Christian Slugovc,Gregor Trimmel,Dietrich Demus,Eszter Gács-Baitz,Sándor Holly,Giancarlo Galli J. Mater. Chem. 2004 14 2499

92-92-2 (4-Biphenylcarboxylic acid) Produits connexes

- 177734-84-8([1,1'-Biphenyl]-3-carboxylicacid, 3',5'-dimethyl-)

- 720-73-0(4'-methyl-1,1'-biphenyl-4-carboxylic acid)

- 143613-17-6(H2QPBC)

- 106359-70-0(Benzoic acid,4-(2-naphthalenyl)-)

- 106359-69-7(4-Naphthalen-1-yl-benzoic Acid)

- 147404-69-1(4'-Methylbiphenyl-3-carboxylic acid)

- 22803-05-0(H4bptc)

- 716-76-7(1,1'-biphenyl-3-carboxylic acid)

- 158619-46-6(3'-Methylbiphenyl-3-carboxylic acid)

- 787-70-2(1,1'-Biphenyl-4,4'-dicarboxylic Acid)

Fournisseurs recommandés

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-92-2)4-Biphenylcarboxylic Acid

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-92-2)4-Biphenylcarboxylic acid

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête